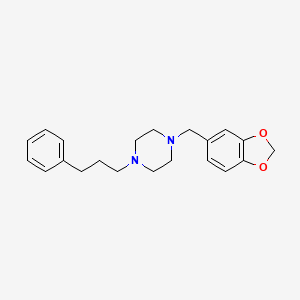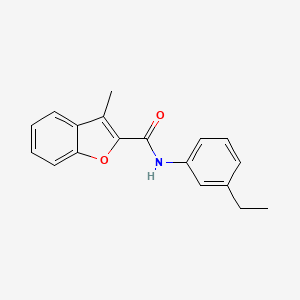![molecular formula C22H24N4O B5690008 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is a chemical compound that belongs to the class of azole antifungal agents. It is a potent inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is responsible for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.
Mécanisme D'action
The mechanism of action of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is responsible for the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.
Biochemical and Physiological Effects
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been found to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Moreover, it has been shown to have good tissue penetration, including the central nervous system, making it a potential candidate for the treatment of fungal infections in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its broad-spectrum antifungal activity. It has been found to be effective against a wide range of fungal species, making it a potential candidate for the treatment of various fungal infections. Moreover, it has been found to have a synergistic effect with other antifungal agents, making it a potential candidate for combination therapy. However, one of the limitations of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its potential for drug interactions. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Therefore, caution should be exercised when co-administering it with other drugs that are metabolized by these enzymes.
Orientations Futures
There are several future directions for the research and development of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine. One direction is the development of new formulations with improved pharmacokinetic properties, such as increased bioavailability and tissue penetration. Another direction is the investigation of its potential for the treatment of fungal infections in the central nervous system, as well as its potential for the treatment of other fungal infections, such as those caused by multidrug-resistant strains. Moreover, the identification of new targets for antifungal therapy, such as fungal chitin synthase, may provide new opportunities for the development of novel antifungal agents based on the structure of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine.
Méthodes De Synthèse
The synthesis of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) with 3-(1H-1,2,4-triazol-1-yl)propanoic acid to form the activated ester. The activated ester is then reacted with 3,3-diphenylpiperidine to obtain the final product.
Applications De Recherche Scientifique
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been extensively studied as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, it has been found to have a synergistic effect with other antifungal agents, such as amphotericin B and fluconazole, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
1-(3,3-diphenylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-21(12-15-26-18-23-17-24-26)25-14-7-13-22(16-25,19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,17-18H,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYBVNNIOUSGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)


![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)